1-(2,5-dimethylbenzyl)-2-(propan-2-yl)-1H-benzimidazole
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Overview
Description
1-[(2,5-dimethylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production methods for benzimidazoles often involve large-scale batch or continuous processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
1-[(2,5-dimethylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for treating infections and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole family.
2-[(2,5-dimethylphenyl)methyl]-1H-benzimidazole: A closely related compound with similar structural features.
2-(propan-2-yl)-1H-benzimidazole: Another related compound with a different substitution pattern.
Uniqueness
1-[(2,5-dimethylphenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H22N2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C19H22N2/c1-13(2)19-20-17-7-5-6-8-18(17)21(19)12-16-11-14(3)9-10-15(16)4/h5-11,13H,12H2,1-4H3 |
InChI Key |
ALLLNTBTFDUXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(C)C |
Origin of Product |
United States |
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